1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid
Overview
Description
1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BTCP and is a member of the piperidine class of compounds. BTCP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The exact mechanism of action of BTCP is not fully understood, but it is believed to act on the central nervous system to produce its analgesic and anti-inflammatory effects. BTCP is thought to interact with specific receptors in the brain and spinal cord, leading to a reduction in pain perception and inflammation.
Biochemical And Physiological Effects
BTCP has been shown to possess a range of biochemical and physiological effects, including potent analgesic and anti-inflammatory properties. Additionally, BTCP has been shown to have antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of BTCP is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new therapies. However, one limitation of BTCP is its potential for toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are several future directions for research on BTCP. One area of research could focus on the development of new therapies for pain relief and inflammation using BTCP as a lead compound. Additionally, further research could investigate the potential neuroprotective effects of BTCP and its potential as a treatment for neurodegenerative diseases.
Synthesis Methods
The synthesis of BTCP involves several steps, including the reaction of 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol with piperidine-3-carboxylic acid. This reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the final product.
Scientific Research Applications
BTCP has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's potential as an analgesic, with studies showing that BTCP has potent pain-relieving effects. Additionally, BTCP has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory conditions.
properties
IUPAC Name |
1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJUNZJWGZTSKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274467, DTXSID50861229 | |
Record name | 1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_25108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid | |
CAS RN |
109857-64-9 | |
Record name | 1-[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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